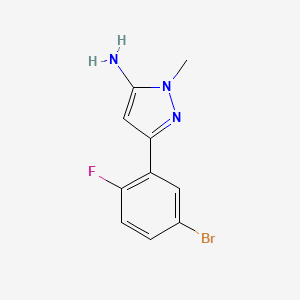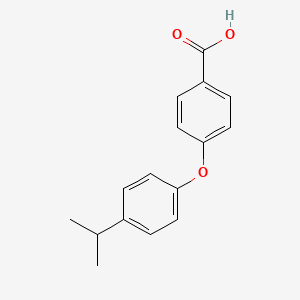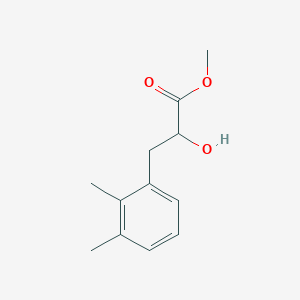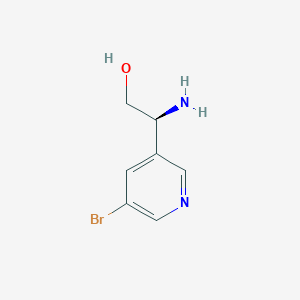![molecular formula C18H17NO2 B13559752 3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid](/img/structure/B13559752.png)
3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions and reagents used can vary depending on the desired substitution pattern on the indole ring.
Industrial Production Methods
Industrial production of indole derivatives often involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of catalytic processes, high-yielding reactions, and efficient purification techniques. The exact methods used for the industrial production of 3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid would depend on the specific requirements of the production process and the desired purity of the final product.
化学反应分析
Types of Reactions
3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents onto the indole ring or the propanoic acid side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, would depend on the desired transformation.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the indole ring could lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions could introduce various functional groups onto the indole ring or the propanoic acid side chain.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a model compound for studying the reactivity of indole derivatives.
Biology: Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties. This compound could be studied for its potential biological activities and mechanisms of action.
Medicine: The compound could be investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid would depend on its specific biological activities. Indole derivatives are known to interact with various molecular targets, including enzymes, receptors, and nucleic acids . The compound could exert its effects by binding to these targets and modulating their activity. The specific pathways involved would depend on the particular biological activity being studied.
相似化合物的比较
Similar Compounds
Similar compounds to 3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid include other indole derivatives with different substitution patterns on the indole ring or the side chain. Examples include:
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of the indole core, the 4-methylphenyl group, and the propanoic acid side chain
属性
分子式 |
C18H17NO2 |
|---|---|
分子量 |
279.3 g/mol |
IUPAC 名称 |
3-[2-(4-methylphenyl)-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C18H17NO2/c1-12-6-8-13(9-7-12)18-15(10-11-17(20)21)14-4-2-3-5-16(14)19-18/h2-9,19H,10-11H2,1H3,(H,20,21) |
InChI 键 |
LSVDNCUTGHFGDO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13559688.png)

![4-[(4-Methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13559710.png)
![[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13559720.png)

![rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide](/img/structure/B13559732.png)


![tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate](/img/structure/B13559748.png)

